石竹醇 D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

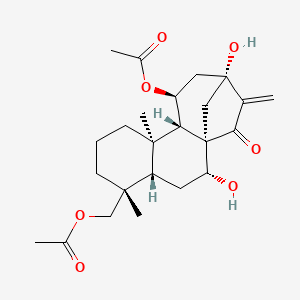

Shizukaol D is a dimeric sesquiterpene isolated from the plant Chloranthus serratus. This compound has garnered significant attention due to its potential therapeutic properties, particularly its ability to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway . Shizukaol D is also known for its anti-inflammatory and lipid-regulating effects .

科学研究应用

Shizukaol D has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying sesquiterpene dimers and their chemical transformations.

Medicine: The compound exhibits anti-cancer properties by inhibiting the growth of liver cancer cells and inducing apoptosis.

Industry: While its industrial applications are still under exploration, Shizukaol D’s unique chemical properties make it a candidate for developing new therapeutic agents.

作用机制

Shizukaol D is a dimeric sesquiterpene isolated from Chloranthus japonicas and Chloranthus serratus . It has been studied for its potential therapeutic effects, particularly in the context of metabolic syndrome and liver cancer .

Target of Action

Shizukaol D primarily targets the AMP-activated protein kinase (AMPK) and the Wnt signaling pathway . AMPK is a key sensor and regulator of intracellular energy metabolism , while the Wnt signaling pathway plays a crucial role in cell growth and differentiation .

Mode of Action

Shizukaol D activates AMPK, leading to a decrease in triglyceride and cholesterol levels in HepG2 cells . It also attenuates Wnt signaling, reducing the expression of endogenous Wnt target genes, which results in decreased expression of β-catenin .

Biochemical Pathways

The activation of AMPK by Shizukaol D orchestrates a variety of metabolic processes to increase ATP production and decrease ATP consumption . This activation results in the phosphorylation of acetyl-CoA carboxylase (ACC), leading to decreased conversion from acetyl-CoA to malonyl-CoA, which is important for fatty acid synthesis . The attenuation of the Wnt signaling pathway leads to the repression of the growth of human liver cancer cells .

Pharmacokinetics

Its effects on hepg2 cells suggest that it can be absorbed and metabolized by liver cells .

Result of Action

Shizukaol D induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may result in AMPK activation . It also represses the growth of human liver cancer cells by modulating the Wnt signaling pathway .

Action Environment

The studies were conducted in vitro, suggesting that the compound’s effects may be influenced by the specific conditions of the cellular environment .

生化分析

Biochemical Properties

Shizukaol D plays a significant role in biochemical reactions, particularly in the regulation of lipid metabolism. It has been found to activate AMP-activated protein kinase (AMPK), a key sensor and regulator of intracellular energy metabolism . Activation of AMPK by Shizukaol D leads to a decrease in triglyceride and cholesterol levels in hepatic cells. Shizukaol D interacts with enzymes such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, resulting in decreased levels of malonyl-CoA, which is crucial for fatty acid synthesis . Additionally, Shizukaol D induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may contribute to AMPK activation .

Cellular Effects

Shizukaol D exerts various effects on different types of cells and cellular processes. In hepatic cells, Shizukaol D has been shown to reduce lipid content by activating AMPK and inducing mitochondrial dysfunction . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of AMPK by Shizukaol D leads to the phosphorylation of acetyl-CoA carboxylase, resulting in decreased fatty acid synthesis . Furthermore, Shizukaol D has been reported to have cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of Shizukaol D involves its interaction with various biomolecules and enzymes. Shizukaol D activates AMPK by inducing mitochondrial dysfunction, which leads to a decrease in ATP production and an increase in AMP levels . This activation results in the phosphorylation of downstream targets such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, leading to decreased fatty acid synthesis . Shizukaol D also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Shizukaol D have been observed to change over time. Shizukaol D is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that Shizukaol D can have sustained effects on cellular function, particularly in the regulation of lipid metabolism . The stability and degradation of Shizukaol D in vivo may vary depending on the specific experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of Shizukaol D vary with different dosages in animal models. At low doses, Shizukaol D has been shown to activate AMPK and reduce lipid content in hepatic cells without causing significant toxicity . At higher doses, Shizukaol D may exhibit toxic effects, including mitochondrial dysfunction and cell death . Threshold effects have been observed, where the beneficial effects of Shizukaol D are maximized at specific dosages, while higher doses may lead to adverse effects.

Metabolic Pathways

Shizukaol D is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and malonyl-CoA decarboxylase, leading to decreased levels of malonyl-CoA and reduced fatty acid synthesis . Shizukaol D also affects metabolic flux by modulating the activity of AMPK, which orchestrates various metabolic processes to increase ATP production and decrease ATP consumption . These interactions highlight the role of Shizukaol D in regulating energy homeostasis and lipid metabolism.

Transport and Distribution

Shizukaol D is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of Shizukaol D within tissues may vary depending on the specific biological system and the experimental conditions. Studies have shown that Shizukaol D can accumulate in hepatic cells, where it exerts its effects on lipid metabolism .

Subcellular Localization

The subcellular localization of Shizukaol D is crucial for its activity and function. Shizukaol D has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and activates AMPK . This localization is essential for its role in regulating energy metabolism and lipid synthesis. Additionally, Shizukaol D may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Shizukaol D involves the isolation of the compound from natural sources such as Chloranthus serratus and Chloranthus japonicus. The isolation process typically includes extraction with organic solvents followed by chromatographic purification techniques .

Industrial Production Methods: Currently, there are no widely established industrial production methods for Shizukaol D. The compound is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

化学反应分析

Types of Reactions: Shizukaol D undergoes various chemical reactions, including oxidation and peroxidation. For instance, it can be converted into peroxidized chlorahololide-type dimers through peroxidation reactions .

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides.

Peroxidation: This reaction can occur under conditions that involve oxygen radicals.

Major Products:

Peroxidized Chlorahololide-Type Dimers: These are formed as a result of peroxidation reactions.

相似化合物的比较

Shizukaol D is part of a family of sesquiterpene dimers, which includes compounds such as Shizukaol A and Shizukaol E . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For example:

Shizukaol A: Known for its anti-inflammatory properties.

Shizukaol E: Exhibits anti-cancer activity similar to Shizukaol D but through different molecular targets.

Shizukaol D stands out due to its dual role in modulating both the Wnt signaling pathway and AMP-activated protein kinase, making it a unique compound with diverse therapeutic potential.

属性

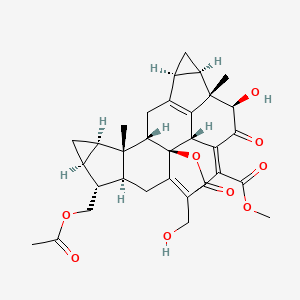

IUPAC Name |

methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHIWILSQZCXQY-LWKKLXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\[C@H]2C3=C(C[C@@H]4[C@@]25C(=C(C(=O)O5)CO)C[C@@H]6[C@@]4([C@@H]7C[C@@H]7[C@H]6COC(=O)C)C)[C@H]8C[C@H]8[C@@]3([C@H](C1=O)O)C)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B1180723.png)

![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)

![Cobalt, [[2,2'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B1180735.png)